molecular formula C15H15N5O2S2 B2873403 2-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propanamide CAS No. 1286713-49-2

2-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propanamide

Cat. No.: B2873403
CAS No.: 1286713-49-2
M. Wt: 361.44
InChI Key: FDYMUVRWARSACV-UHFFFAOYSA-N
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Description

2-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propanamide is a complex organic compound featuring multiple functional groups and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the core thiadiazole and pyridazinone structures. One common approach is to first synthesize 5-methyl-1,3,4-thiadiazol-2-amine and then react it with appropriate intermediates to form the final product. The reaction conditions often require the use of strong bases or acids, high temperatures, and specific solvents to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to achieve higher yields, minimizing by-products, and ensuring the purity of the final product. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The thiophene ring can be oxidized to form sulfoxides or sulfones.

  • Reduction: : The pyridazinone ring can be reduced to form pyridazinol derivatives.

  • Substitution: : The amide group can undergo nucleophilic substitution reactions with different reagents.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide, m-CPBA (meta-chloroperoxybenzoic acid), and potassium permanganate.

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Nucleophiles like amines, alcohols, and thiols can be used for substitution reactions.

Major Products Formed

  • Oxidation: : Sulfoxides and sulfones.

  • Reduction: : Pyridazinol derivatives.

  • Substitution: : Amides, esters, and thioesters.

Scientific Research Applications

This compound has shown potential in various scientific research applications:

  • Medicine: : It has been studied for its antimicrobial, anti-inflammatory, and anticancer properties.

  • Agriculture: : It can be used as a pesticide or herbicide due to its bioactive properties.

  • Materials Science: : Its unique structure makes it suitable for use in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, in antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell membranes. In anticancer applications, it may interfere with cell signaling pathways or induce apoptosis in cancer cells.

Comparison with Similar Compounds

This compound is unique due to its specific combination of functional groups and heterocyclic structures. Similar compounds include other thiadiazole derivatives and pyridazinone derivatives, which also exhibit biological activities but may differ in their exact structures and mechanisms of action.

Conclusion

2-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propanamide is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable target for further research and development.

Properties

IUPAC Name

2-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O2S2/c1-9(14(22)16-15-18-17-10(2)24-15)8-20-13(21)6-5-11(19-20)12-4-3-7-23-12/h3-7,9H,8H2,1-2H3,(H,16,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDYMUVRWARSACV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)C(C)CN2C(=O)C=CC(=N2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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